Dihydroconiferyl alcohol
Overview
Description
Dihydroconiferyl alcohol is a compound related to the biosynthesis and metabolic processes of lignin in plants. It is a derivative of coniferyl alcohol, which is a primary monolignol precursor in the formation of lignin, a complex aromatic polymer found in plant cell walls. The synthesis and polymerization of coniferyl alcohol and its derivatives, including dihydroconiferyl alcohol, are crucial for understanding plant growth, cell wall structure, and the potential for industrial applications such as biofuels and biomaterials.
Synthesis Analysis
The synthesis of dihydroconiferyl alcohol involves several enzymatic reactions. In conifers, coniferaldehyde and NADPH are converted to coniferyl alcohol and dihydroconiferyl alcohol by microsomes isolated from developing xylem, indicating the presence of biosynthetic pathways in plants . Additionally, dihydroconiferyl alcohol glucoside can be synthesized from cinnamic acid ethyl ester glucoside through hydrogenation and subsequent reduction, with the sequence of these steps affecting the yield and purity of the product .
Molecular Structure Analysis
The molecular structure of dihydroconiferyl alcohol is closely related to that of coniferyl alcohol, with the presence of an aromatic ring and a propyl side chain. The structural revision of lawsonicin, based on spectral data comparison with dihydrodehydrodiconiferyl alcohol, highlights the importance of accurate molecular characterization in the study of lignin-related compounds .
Chemical Reactions Analysis
Dihydroconiferyl alcohol is involved in various chemical reactions, including polymerization and dimerization. The dehydrogenative polymerization of coniferyl alcohol can lead to the formation of dihydroconiferyl alcohol under thermolytic conditions, with reactions such as dimerization and oligomerization being dominant at temperatures between 200°C and 275°C . The presence of cyclodextrins during enzymatic polymerization can influence the linkage types in the resulting polymers, affecting the structure of the lignin formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroconiferyl alcohol are influenced by its role in the polymerization process and its interactions with other molecules. For instance, the presence of macromolecular lignin components can significantly affect the molecular weight distributions of dehydropolymerisates formed from coniferyl alcohol, suggesting that dihydroconiferyl alcohol may also exhibit similar interactions . The biosynthesis of dehydrodiconiferyl alcohol glucosides, which are derived from coniferyl alcohol, implies that dihydroconiferyl alcohol could also form glucoside derivatives that influence tobacco cell growth . The specificity of coniferyl alcohol dehydrogenase, which shows activity with NADP as a coenzyme, suggests that the enzyme may also be involved in the metabolism of dihydroconiferyl alcohol .
Scientific Research Applications
Synthesis and Chemical Transformation : Dihydroconiferyl alcohol has been synthesized from cinnamic acid ethyl ester glucoside and investigated for its chemical transformation potentials. This synthesis is significant in the study of hydroxyphenylpropanoid β‐D‐glucosides, a group of compounds important in plant biochemistry (Mazur et al., 2007).
Lignin Biosynthesis and Modification : Research shows that dihydroconiferyl alcohol plays a role in lignin biosynthesis. For instance, pines with mutations affecting coniferyl alcohol biosynthesis show high levels of dihydroconiferyl alcohol, indicating its potential as a novel lignin subunit. This suggests possibilities for genetic modification of lignin (Sederoff et al., 1999).
Thermal Decomposition Studies : The thermal decomposition of coniferyl alcohol, which results in the formation of dihydroconiferyl alcohol, has been studied to understand the thermal reactions in the thermochemical conversion of lignin (Masuku, 1992).
Lignin Composition and Plant Growth : In a study of a loblolly pine mutant, dihydroconiferyl alcohol was found to be a major component of the mutant's lignin. Despite extensive variations in lignin composition, these pines grew normally, indicating that lignin composition can be significantly altered without affecting essential plant functions (Ralph et al., 1997).
Metabolism in Conifers : The biosynthesis of dihydroconiferyl alcohol in conifers has been studied, revealing its role in the metabolism and potential significance in wood chemistry and forestry (Savidge & Förster, 2001).
Phenolic Components in Traditional Medicine : Dihydroconiferyl alcohol has been isolated from traditional medicinal plants, such as Illicium difengpi, indicating its relevance in natural product chemistry and potential pharmacological applications (Kouno et al., 1992).
Allelochemical Effects : The effects of dihydroconiferyl alcohol as an allelochemical, particularly on the metabolism of other plants like Lactuca sativa, have been explored. This research contributes to our understanding of plant-plant interactions and natural herbicide potentials (Carillo et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(3-hydroxypropyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMNLDJNQWJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177612 | |
Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroconiferyl alcohol | |
CAS RN |
2305-13-7 | |
Record name | Dihydroconiferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroconiferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2305-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCONIFERYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6399T797S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.